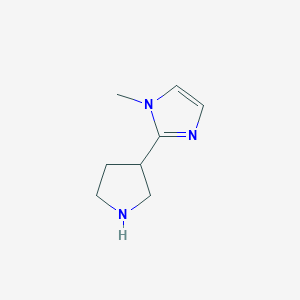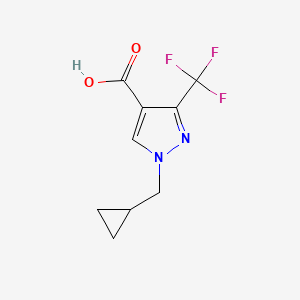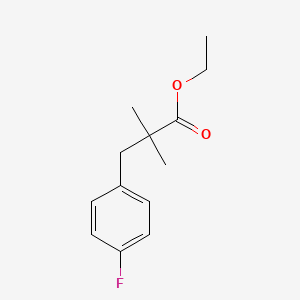
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
描述
Ethyl 3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It’s a derivative of propanoic acid, where one of the hydrogen atoms on the central carbon is replaced by a 4-fluorophenyl group, and the hydroxyl group is replaced by an ethoxy group .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-fluorophenyl)propanoate consists of a propanoate backbone with a 4-fluorophenyl group attached . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.科学研究应用
EFDP has been the subject of numerous scientific studies due to its potential therapeutic applications. EFDP has been found to have antifungal and antibacterial properties, making it a potential treatment for certain fungal and bacterial infections. EFDP has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, EFDP has been studied for its potential to inhibit the growth of certain cancer cells, as well as its ability to reduce the proliferation of certain cell types.
作用机制
Target of Action
The primary targets of Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation .
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in the expression of target genes .
Biochemical Pathways
Upon activation, the PPARs regulate several biochemical pathways. For instance, PPARα activation leads to increased fatty acid oxidation, while PPARγ activation promotes glucose uptake and adipocyte differentiation . PPARδ activation is associated with lipid oxidation and energy dissipation . These effects collectively influence metabolic homeostasis .
Result of Action
The activation of PPARs by this compound can lead to various molecular and cellular effects. These include enhanced fatty acid oxidation, improved glucose uptake, and altered adipocyte differentiation . These changes can have significant impacts on metabolic processes and overall health .
实验室实验的优点和局限性
The main advantage of using EFDP in laboratory experiments is its low cost and availability. In addition, EFDP is easy to synthesize and can be easily separated from its byproducts. However, there are some limitations to using EFDP in laboratory experiments. EFDP is a highly volatile compound, making it difficult to store and handle. In addition, EFDP is a relatively new compound, and its effects on certain cell types and enzymes are still not fully understood.
未来方向
There are numerous potential future directions for research on EFDP. One potential future direction is to investigate the potential therapeutic applications of EFDP in more detail. This could include studying the effects of EFDP on a variety of cell types and enzymes, as well as investigating the potential anti-inflammatory, anti-cancer, and antifungal properties of EFDP. Another potential future direction is to investigate the potential for EFDP to be used as a flavoring agent in food and beverages. This could include studying the effects of EFDP on the flavor and aroma of various foods and beverages. Finally, further research could be conducted to improve the synthesis method of EFDP and to develop more efficient methods of separating EFDP from its byproducts.
属性
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-4-16-12(15)13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWOHWSAOGQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)
amine](/img/structure/B1473589.png)
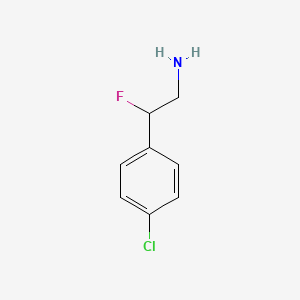
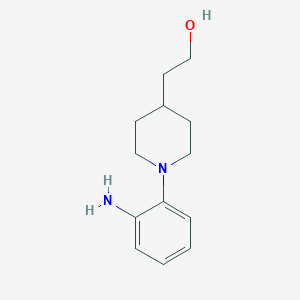
![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)

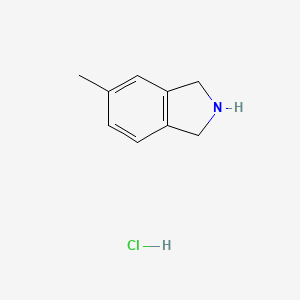
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
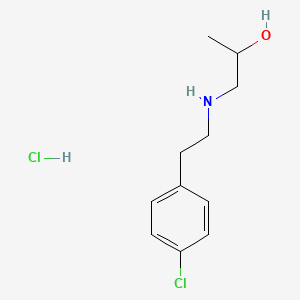

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
